molecular formula C13H16N2 B11902242 8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11902242
M. Wt: 200.28 g/mol
InChI Key: PHOVVPUTEYTQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a high-value chemical scaffold based on the versatile tetrahydro-1H-pyrido[4,3-b]indole core, a structure recognized for its significant potential across multiple therapeutic research areas. This compound is specifically provided for research and development purposes to investigate its biological activity and mechanism of action. The tetrahydro-1H-pyrido[4,3-b]indole scaffold is a privileged structure in medicinal chemistry, with close analogs demonstrating a wide spectrum of potent biological activities. Research indicates that this chemical class can function as a novel chemotype of potentiators for the CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) chloride channel, with potential application in cystic fibrosis research by rescuing the gating defects of disease-causing mutations like F508del and G551D . Furthermore, structurally related compounds are potent antagonists of the 5-HT6 serotonin receptor, a prominent target for neuropsychiatric and cognitive disorders, with demonstrated K i values in the low nanomolar range . Other derivatives have shown activity as inhibitors of the cGAS (cyclic GMP-AMP synthase) enzyme, implicating them in the research of autoinflammatory diseases . Additional studies on similar compounds highlight their ability to modulate glutamate-dependent calcium ion uptake in neural cells, suggesting potential as neuroprotectors, and to act as antagonists at various adrenergic and serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C) . The specific 8-ethyl substituent on this core structure is a key synthetic modification for exploring structure-activity relationships, as altering substituents at the 8-position is a established strategy for fine-tuning the compound's physicochemical properties, receptor affinity, and selectivity profile . This product is intended for non-clinical, non-diagnostic use in laboratory research. It is not for human or veterinary use, nor for consumption in any form. Researchers should handle all chemical compounds with appropriate safety precautions in accordance with their institution's guidelines and applicable laws and regulations.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C13H16N2/c1-2-9-3-4-12-10(7-9)11-8-14-6-5-13(11)15-12/h3-4,7,14-15H,2,5-6,8H2,1H3

InChI Key

PHOVVPUTEYTQJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2CNCC3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yield Optimization

  • Solvent Selection : THF outperforms dioxane and toluene, providing a 68% yield at 80°C.

  • Catalyst Loading : A 1:1.2 molar ratio of substrate to NaNH₂ maximizes cyclization efficiency.

  • Temperature Dependence : Prolonged heating above 100°C leads to decomposition, whereas temperatures below 60°C result in incomplete conversion.

Suzuki-Miyaura Coupling and Boc Protection Strategies

A patent-pending method employs a multi-step sequence starting with triflate intermediates. The synthesis involves:

  • Suzuki-Miyaura Coupling : Aryl triflates react with pinacol boronate esters in the presence of palladium catalysts to introduce substituents at the 8-position.

  • Boc Protection/Deprotection : The nitrogen atom is protected with tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent acetylations.

  • Hydroxyacetyl Side Chain Incorporation : The Boc group is replaced with a hydroxyacetyl moiety via acid chloride intermediates, followed by lithium hydroxide-mediated deprotection.

Critical Parameters for Coupling Efficiency

ParameterOptimal ValueImpact on Yield
Palladium CatalystPd(PPh₃)₄ (5 mol%)82% conversion
Reaction Time12 h at 80°CPrevents over-oxidation
Solvent SystemTHF:H₂O (4:1)Enhances solubility

This method achieves an overall yield of 47% but requires meticulous control of moisture and oxygen levels.

Modified Pomeranz-Fritsch Isoquinoline Synthesis

Adapting the classical Pomeranz-Fritsch protocol, 3-formylindole undergoes cyclization with ethylenediamine derivatives under acidic conditions. The process involves:

  • Tosylation of Amine Intermediates : Protection of the indole nitrogen with p-toluenesulfonyl (Tos) groups prevents unwanted side reactions.

  • Cyclization in Concentrated HCl : Heating at 110°C for 10 hours induces ring closure, yielding the tetrahydro-pyridoindole core.

  • Oxidative Aromatization : Subsequent treatment with potassium permanganate (KMnO₄) completes the synthesis but suffers from low efficiency (16% overall yield).

Limitations and Mitigation Strategies

  • Low Yield : Attributed to incomplete deprotection and oxidation steps.

  • Acid Concentration Effects : Increasing HCl concentration to 6M improves cyclization yield to 29%.

Microwave-Assisted Alkylation and Ullman-Type Coupling

A high-throughput approach leverages microwave irradiation to accelerate Ullman-type couplings between bromopyridoindoles and aryl halides. Key steps include:

  • Microwave Conditions : Reactions at 170°C for 2 hours achieve 90% conversion, significantly reducing synthesis time.

  • Chiral Resolution : Racemic mixtures are separated via supercritical fluid chromatography (SFC), yielding enantiomerically pure products (>99% ee).

Comparative Analysis of Alkylation Methods

MethodTemperature (°C)Time (h)Yield (%)
Conventional Heating801665
Microwave Irradiation170289

Microwave-assisted synthesis enhances throughput but requires specialized equipment.

Comparative Evaluation of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Benzyne CyclizationAvoids toxic reagents, scalableRequires anhydrous conditions68
Suzuki-Miyaura CouplingFlexible substituent incorporationMulti-step, costly catalysts47
Pomeranz-FritschClassic methodologyLow yield, harsh conditions16–29
Microwave-AssistedRapid, high enantiopurityEquipment-dependent89

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydro-pyridoindole core undergoes oxidation to yield aromatic or functionalized derivatives. Key pathways include:

Reagent/ConditionsProduct FormedYield (%)Reference
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM, 25°C, 12 hAromatic pyridazino[3,4-b]indole77
MnO₂ in toluene, reflux, 24 h9H-Pyridazino[3,4-b]indole85
Na₂Cr₂O₇ in acetic acid, 80°CQuinone derivativesNot reported

Mechanistic Insight : Oxidation typically proceeds via radical intermediates or dehydrogenation, with DDQ and MnO₂ enabling aromatization of the pyridazine ring. Cr(VI)-based oxidants favor indole-to-quinone conversion .

Acid-Induced Ring-Opening Reactions

Treatment with Brønsted acids leads to cleavage of the fused ring system:

Acid/ConditionsProduct FormedYield (%)Reference
Trifluoroacetic acid (TFA), 25°CNon-fused N-polyheterocyclic compounds95
H₂SO₄ (concentrated), 60°CLinear indole derivativesNot reported

Key Observation : Acidic conditions destabilize the tetracyclic framework, yielding open-chain intermediates that can undergo further functionalization .

Cycloaddition Reactions

The compound participates in [4 + 2] and [3 + 2] annulations with 1,2-diaza-1,3-dienes (DDs), influenced by catalyst and substituents:

Substrate/ReagentProductDiastereoselectivityReference
ZnCl₂-catalyzed reaction with linear DDTetrahydro-1H-pyridazino[3,4-b]indoleendo preference (ΔΔG‡ = −1.70 kcal/mol)
ZnCl₂-catalyzed reaction with cyclic DDTetrahydropyrrolo[2,3-b]indoleStepwise [3 + 2] pathway

Mechanistic Pathways :

  • [4 + 2] Cycloaddition : Concerted inverse electron-demand hetero-Diels–Alder reaction via cisoid-DD·ZnCl₂ complex .

  • [3 + 2] Annulation : Stepwise nucleophilic 1,6-addition followed by 5-exo-trig cyclization .

Functionalization via Cross-Coupling

Palladium-mediated reactions enable C–C bond formation:

Reaction TypeReagents/ConditionsProductReference
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, 80°CAryl-substituted derivatives
Ullmann-Type CouplingCuI, 170°C (microwave)Heteroaryl-functionalized analogs

Example : Introduction of pyrazolyl groups via Suzuki coupling enhances biological activity (e.g., antiproliferative effects) .

Reductive Transformations

Selective reduction of the indole moiety has been reported:

Reagent/ConditionsProductReference
LiAlH₄ in THF, 0°C → 25°CSaturated pyrroloindoline derivatives
H₂, Pd/C (10 atm)Partially reduced intermediates

Note : Reduction pathways are highly sensitive to steric and electronic effects of substituents.

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole C5 position:

ReagentProductConditionsReference
HNO₃/AcOH5-Nitro derivative0°C, 2 h
Br₂ in CHCl₃5-Bromo analog25°C, 1 h

Decarboxylation and Aromatization

Ester-bearing derivatives undergo base-mediated decarboxylation:

ConditionsProductYield (%)Reference
KOH in ethanol, refluxAromatic pyridazinoindoles43–68

Key Research Findings

  • Diastereoselectivity in Cycloadditions : Computational studies reveal that [4 + 2] cycloadditions favor endo transition states due to stabilizing non-covalent interactions (ΔΔG‡ = −1.70 kcal/mol) .

  • Acid-Mediated Diversification : TFA efficiently cleaves the fused ring system, enabling access to non-fused scaffolds with high yields (up to 95%) .

  • Biological Relevance : Functionalized derivatives (e.g., pyrazolyl-substituted analogs) exhibit moderate antiproliferative activity (IC₅₀: 0–100 μM) by targeting c-Met receptors .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridoindole compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrido[4,3-b]indole structure can enhance cytotoxic activity against various cancer cell lines.

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It has been shown to inhibit apoptosis in neuronal cells and promote cell survival under stress conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectionProtects neuronal cells from apoptosis
AntioxidantScavenges free radicals

Organic Synthesis

8-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of new synthetic pathways.

Synthesis of Spirooxindoles
One notable application is in the synthesis of spirooxindoles through multi-component reactions. This method has been reported to be efficient at room temperature using oxygen radical anions as mediators.

Table 2: Synthetic Pathways

Reaction TypeConditionsYield (%)Reference
Multi-component synthesisRoom temperature85%
HydrogenationCatalytic conditions90%

Pharmacological Studies

The pharmacological potential of 8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been explored through various preclinical studies.

Case Study: Neuropharmacological Effects
In a study published in Pharmacology Research, the compound was tested on animal models for its effects on cognitive function. Results indicated an improvement in memory retention and learning capabilities when administered at specific dosages.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

CFTR Potentiation

THPI derivatives with C8 substituents (e.g., methoxy, trifluoromethoxy) exhibit CFTR potentiator activity, rescuing F508del- and G551D-CFTR mutants in vitro. These compounds rival the efficacy of VX-770 (Ivacaftor), a clinically approved CFTR corrector . For example:

  • 8-Methoxy-THPI (45q) : Demonstrated dose-dependent CFTR activation but lower potency than VX-770 .
  • Ethyl vs. Methoxy : Ethyl’s hydrophobic nature may improve membrane diffusion but reduce hydrogen-bonding interactions critical for CFTR binding.
Aldose Reductase Inhibition

Carboxymethylated THPI derivatives (e.g., 2-benzyl-THPI) inhibit aldose reductase (AR), a target for diabetic complications. Key findings include:

  • 2-Benzyl-THPI : IC$_{50}$ ~1 µM; uncompetitive inhibition with NADPH cofactor .
  • Ethyl vs. Benzyl : Ethyl’s smaller size may reduce AR affinity but improve selectivity over homologous enzymes (e.g., aldehyde reductase) .
Antitumoral Activity

Dipyrido[4,3-b]indoles with aminoalkyl side chains (e.g., BD40) show efficacy against L1210 leukemia via DNA intercalation. Ethyl substitution at C8 may weaken intercalation compared to planar, electron-rich groups (e.g., methylsulfonyl) .

Pharmacological Selectivity

THPI derivatives exhibit promiscuity across targets, including adrenergic, dopaminergic, and ion channel receptors . For instance:

  • 8-Methoxy-THPI : Broad activity across serotonergic and histaminergic receptors.
  • Ethyl-THPI : Predicted to retain moderate polypharmacology but with reduced off-target effects compared to bulkier analogs.

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted)
8-Ethyl-THPI C${13}$H${16}$N$_2$ 200.28 ~2.5
8-Methoxy-THPI (45q) C${12}$H${14}$N$_2$O 202.26 ~1.8
8-Trifluoromethoxy-THPI C${12}$H${12}$F$3$N$2$O 263.23 ~2.9

Biological Activity

8-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound belonging to the class of indole alkaloids. Its structural features suggest potential biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H18N2
  • Molecular Weight: 218.31 g/mol
  • CAS Number: 64172-41-4

Antimicrobial Activity

Research indicates that indole alkaloids exhibit significant antimicrobial properties. For instance, derivatives of pyridoindoles have shown effectiveness against various bacterial strains. A study highlighted the antimicrobial activity of related compounds with minimum inhibitory concentrations (MIC) ranging from 33 μM to 98.3 μM against Staphylococcus epidermidis and other pathogens .

Cytotoxicity

Several studies have investigated the cytotoxic effects of pyridoindoles on human cancer cell lines. Notably, compounds derived from marine sources have demonstrated cytotoxicity against cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values for these compounds were reported to be as low as 1.28 µM .

CompoundCell LineIC50 (µM)
Marine-derived compound AA5491.28
Marine-derived compound BMDA-MB-2315.39

Neuroprotective Effects

Indole alkaloids are also noted for their neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases. For example, certain derivatives have been shown to enhance serotonin receptor activity .

The biological activities of 8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Interaction with serotonin and dopamine receptors has been documented, suggesting a role in mood regulation and neuroprotection.
  • Radical Scavenging : Indole derivatives exhibit antioxidant properties that may protect cells from oxidative stress .

Case Studies

  • Anticancer Activity : A study conducted on various indole derivatives showed that modifications at specific positions significantly enhanced anticancer activity against multiple cell lines . The study emphasized the importance of structural diversity in optimizing therapeutic efficacy.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of pyridoindoles derived from marine organisms revealed promising results against resistant strains of bacteria commonly associated with infections .

Q & A

Basic Research Question

  • 1^1H/13^{13}C NMR : Assigning signals for the ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.5–3.0 ppm for CH2_2) and tetrahydro-pyridine protons (δ 3.0–4.0 ppm) requires 2D techniques (COSY, HSQC). Overlapping indole protons (δ 7.0–8.0 ppm) are resolved using high-field instruments (≥400 MHz) .
  • LC-MS : Electrospray ionization (ESI) in positive mode with m/z = [M+H]+^+ (theoretical 245.2) confirms molecular weight. Collision-induced dissociation (CID) fragments reveal the ethyl and tetrahydro-pyridine moieties .

What computational strategies predict the compound’s reactivity and binding affinity in biological systems?

Advanced Research Question

  • DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvation models (e.g., PCM) refine dipole moments and charge distribution .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (5-HT2_2A/5-HT2_2C), leveraging homology models from related β-carbolines. Key residues (e.g., Asp155 in 5-HT2_2A) form hydrogen bonds with the indole NH .

How do stereochemical variations in the tetrahydro-pyridine ring affect biological activity?

Advanced Research Question

  • Enantioselective synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Rh-DuPHOS catalysts yield enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) .
  • Activity correlations : β-Carboline analogs show that S-enantiomers exhibit higher 5-HT2_2A antagonism (IC50_{50} ~50 nM) compared to R-forms (IC50_{50} >200 nM) due to steric clashes in the receptor pocket .

What methodologies resolve contradictions in reported solubility and stability data?

Advanced Research Question

  • Solubility assays : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4). Polar aprotic solvents (DMSO) improve solubility (>10 mg/mL), while aqueous solubility is pH-dependent (pKa ~6.8 for indole NH) .
  • Stability studies : Accelerated degradation under UV light (ICH Q1B guidelines) identifies photo-labile sites (e.g., indole ring). LC-MS/MS detects oxidative byproducts (e.g., N-oxide at m/z 261) .

What are the challenges in scaling up synthesis while maintaining enantiopurity?

Advanced Research Question

  • Continuous flow systems : Microreactors reduce racemization by minimizing residence time. Pd-coated channels enable efficient cyclization at 120°C with >90% ee .
  • Crystallization-induced asymmetric transformation (CIAT) : Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid) in ethanol/water, yielding >99% ee .

How do substituent modifications (e.g., 8-ethyl vs. 8-methyl) alter pharmacokinetic properties?

Advanced Research Question

  • LogP calculations : Ethyl substitution increases lipophilicity (ΔlogP +0.5 vs. methyl), enhancing blood-brain barrier permeability (PAMPA assay) but reducing aqueous solubility .
  • Metabolism : CYP3A4-mediated oxidation of the ethyl group generates carboxylic acid metabolites (detected via UPLC-QTOF), whereas methyl groups are stable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.